ethyl 6-hydroxy-4,4-dimethylhexanoate
Description
Ethyl 6-hydroxy-4,4-dimethylhexanoate is an ester derivative characterized by a hydroxyl group at position 6, two methyl groups at position 4, and an ethyl ester moiety. The hydroxyl group enhances polarity, influencing solubility and hydrogen-bonding interactions, while the 4,4-dimethyl substitution introduces steric effects that may alter conformational stability or binding properties in biological systems .
Properties
CAS No. |
1346004-61-2 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxy-4,4-dimethylhexanoate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxy-4,4-dimethylhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4,4-dimethylhexanoic acid.
Reduction: Formation of 6-hydroxy-4,4-dimethylhexanol.
Substitution: Formation of various ethers and esters depending on the substituent used.
Scientific Research Applications
Ethyl 6-hydroxy-4,4-dimethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-4,4-dimethylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 6-hydroxy-4,4-dimethylhexanoate with analogs sharing functional groups, substituents, or backbone structures, based on evidence-derived data.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact: The hydroxyl group in this compound increases polarity compared to methoxy-substituted analogs like compound 6d, which may reduce membrane permeability but enhance aqueous solubility . The sodium salt of 6-hydroxyhexanoate () exhibits ionic character, favoring solubility in polar solvents, whereas the ethyl ester form likely improves lipophilicity for organic-phase reactions.
This could affect interactions with enzymatic targets or synthetic reagents. Cyclohexylidene-substituted analogs (e.g., X1) demonstrate rigidity due to ring structures, contrasting with the flexibility of the dimethylhexanoate backbone .
Biological and Synthetic Relevance: Methoxy and methyl substitutions in isoquinoline derivatives () are associated with alkaloid biosynthesis, suggesting that this compound could serve as a precursor in related pathways.
Methodological Considerations in Similarity Analysis
Structural similarity assessments () underpin the assumption that analogs with shared functional groups or substituents may exhibit comparable biological or chemical behaviors. However, minor differences—such as hydroxyl vs. methoxy groups or linear vs. cyclic backbones—can significantly alter properties. Virtual screening protocols emphasizing fingerprint-based or substructure matching (e.g., Tanimoto coefficients) would classify this compound as distinct from salts or cyclic derivatives despite partial overlaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
